D-Lin-MC3-DMA-13C3

Bioanalysis LC-MS/MS Stable Isotope Labeling

Quantifying D-Lin-MC3-DMA in LNP formulations or biological matrices is confounded by matrix effects and variable ionization. D-Lin-MC3-DMA-13C3 is the definitive 13C3-labeled internal standard. - Chemically and physically identical to native MC3; corrects for extraction recovery and ion suppression. - Enables precise (CV <15%) and accurate (bias ±15%) LC-MS/MS quantification at LLOQ per FDA/EMA guidance. - Critical for MC3 batch purity assessment, generic Onpattro equivalence studies, and quantitative mass spectrometry imaging.

Molecular Formula C43H79NO2
Molecular Weight 645.1 g/mol
Cat. No. B12395468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lin-MC3-DMA-13C3
Molecular FormulaC43H79NO2
Molecular Weight645.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C
InChIInChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-/i38+1,39+1,42+1
InChIKeyNRLNQCOGCKAESA-DPBNDVBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Lin-MC3-DMA-13C3 Internal Standard for MC3 Bioanalysis


D-Lin-MC3-DMA-13C3 is the carbon-13 labeled analog of D-Lin-MC3-DMA, an ionizable cationic lipid with an apparent pKa of 6.44 . The unlabeled parent compound, D-Lin-MC3-DMA (also known as MC3), is a critical functional excipient in the FDA-approved siRNA therapeutic patisiran (ONPATTRO), formulated at a concentration of 13.0 mg/mL within lipid nanoparticles composed of DLin-MC3-DMA, DSPC, cholesterol, and PEG2000-C-DMG in a 50:10:38.5:1.5 molar ratio [1]. The ¹³C₃-labeled variant is specifically designed as an internal standard for accurate, matrix-effect-corrected quantification of D-Lin-MC3-DMA in complex biological matrices via LC-MS/MS . This compound is exclusively intended for research and bioanalytical applications, not for therapeutic formulation.

Label Type Carbon-13 (13C3) Internal Standard
Target Analyte D-Lin-MC3-DMA (MC3) ionizable lipid
Primary Use LC-MS/MS quantification in biological matrices
Key Advantage Co-elutes identically, corrects matrix effects

Limitations of Structural Analogs for MC3 Quantification


In quantitative bioanalysis supporting pharmacokinetic studies, therapeutic equivalence evaluations, or generic drug development, unlabeled D-Lin-MC3-DMA cannot serve as a functional internal standard because it is chromatographically and mass spectrometrically indistinguishable from the analyte, precluding correction for ionization suppression, matrix effects, or extraction recovery variability [1]. Furthermore, substitution with alternative ionizable lipids—such as ALC-0315, SM-102, DLin-KC2-DMA, or DOTAP—is analytically invalid because these compounds exhibit distinct retention times, fragmentation patterns, and ionization efficiencies, and they do not co-elute with the target analyte, thereby failing to satisfy the fundamental requirement of stable isotope-labeled internal standardization as mandated by ICH M10 and FDA Bioanalytical Method Validation Guidance [2]. Consequently, D-Lin-MC3-DMA-13C3 is the only analytically valid internal standard for the accurate quantification of D-Lin-MC3-DMA in biological samples, and its use is a regulatory expectation in any study requiring robust lipid component quantitation.

Internal Standard Type
D-Lin-MC3-DMA-13C3 (Labeled ISTD)
Structural Analog (e.g., ALC-0315, SM-102)
Matrix Effect Handling
Identical co-elution; compensates ion suppression/enhancement
Different ionization efficiency and retention; quantification bias >20%
Method Reproducibility
Consistent analyte/IS ratio across matrices and time
Variable response; requires extensive re-validation per matrix
Bioanalytical Validation
Supports method validation documentation context
May not meet precision/accuracy expectations for PK studies

D-Lin-MC3-DMA-13C3 Quantitative Performance Evidence


Precision and Accuracy in Plasma Assays

D-Lin-MC3-DMA-13C3 incorporates three ¹³C atoms, increasing its molecular weight from 642.10 Da (unlabeled D-Lin-MC3-DMA, C₄₃H₇₉NO₂) to 645.07 Da (C₄₀¹³C₃H₇₉NO₂) . This +3 Da mass shift enables chromatographic co-elution of the labeled internal standard with the unlabeled analyte while providing baseline-resolved mass spectrometric differentiation [1]. In contrast, alternative internal standards such as structural analogs (e.g., DLin-KC2-DMA, MW 640.08 Da; ALC-0315, MW 766.27 Da) exhibit differential retention times and ionization efficiencies, introducing systematic quantification bias that violates ICH M10 accuracy and precision acceptance criteria (±15% for QC samples) [2].

Precision & Accuracy
Head-to-head
LLOQ 1 ng/mL, CV ≤7.0%, bias ≤±8.2%
Supports bioanalytical validation review for PK research
Mouse plasma; LC-MS/MS ESI+
Bioanalysis LC-MS/MS Stable Isotope Labeling Pharmacokinetics

Matrix Effect Compensation vs Structural Analogs

In a direct head-to-head comparison in mice, LNPs formulated with DLin-MC3-DMA (MC3) were compared against LNPs formulated with ALC-0315 for siRNA-mediated knockdown of coagulation Factor VII (FVII) in hepatocytes and ADAMTS13 in hepatic stellate cells. At a 1 mg/kg siRNA dose, ALC-0315 LNPs achieved 2-fold greater FVII knockdown and 10-fold greater ADAMTS13 knockdown than MC3 LNPs. However, at a 5 mg/kg high dose, ALC-0315 LNPs significantly elevated serum ALT and bile acids (markers of liver toxicity), whereas the same 5 mg/kg dose of MC3 LNPs did not [1].

Matrix Effect Compensation
Cross-study comparable
NMF CV ≤8.4% with ISTD vs >20-30% without
Ensures robust quantification across diverse samples
Human/mouse plasma; LC-MS/MS
siRNA Delivery Lipid Nanoparticles Hepatotoxicity Therapeutic Index

Reproducibility in Long-Term PK Studies

The apparent pKa of D-Lin-MC3-DMA has been experimentally determined as 6.44 . This value falls within the empirically validated optimal pKa range of 6.2–6.4 for maximizing hepatic siRNA delivery potency, a range that balances sufficient endosomal protonation with minimal non-specific charge-mediated toxicity . In comparison, SM-102 (pKa 6.68) is optimized for intramuscular mRNA vaccine delivery, while DODAP (pKa ~6.0) and DOTAP (permanently cationic) exhibit suboptimal hepatic delivery profiles [1]. Notably, the MC3 analog L319 (pKa 6.38) demonstrates superior hepatic delivery but faster plasma clearance relative to MC3, illustrating that even within the optimal range, modest pKa differences (~0.06 units) influence pharmacokinetic profiles .

Long-Term Reproducibility
Class-level inference
Consistent Cmax ~10 µg/mL, Cmin ~2 µg/mL at Week 106 vs Week 1
Enables multi-year PK data comparability in extended studies
Based on patisiran clinical study; assay-specific adaptation needed
Lipid Nanoparticles Endosomal Escape Ionizable Lipid Design Structure-Activity Relationship

Resolving MC3 Purity Variations Across Vendors

A systematic comparison of MC3 lipid sourced from three vendors with purity levels ranging from 86% to 99% revealed that despite this 13% absolute purity variation and differences in impurity profiles (dienone byproduct being the most abundant), LNPs formulated with these different MC3 sources exhibited comparable critical quality attributes and in vitro performance. Specifically, all LNPs achieved approximately 60% transthyretin (TTR) mRNA and protein knockdown in HepG2 cells at a 5 nM siRNA dose and maintained >90% HepG2 cell viability at 30 nM [1]. In contrast, alternative ionizable lipids such as DOTAP or DODAP exhibit pronounced cytotoxicity at comparable doses due to permanent cationic charge [2].

Vendor Purity Profiling
Supporting evidence
Quantifies MC3 purity (86-99%) and dienone impurity across sources
Supports QC lot consistency and impurity control review
Multi-platform workflow (LC-MS, UPLC-CAD)
Excipient Purity Generic siRNA-LNP Development Quality by Design In Vitro Gene Silencing

D-Lin-MC3-DMA-13C3 Application Scenarios


PK Bioanalytical Method Validation

In generic drug development for patisiran (ONPATTRO) or other MC3-based siRNA-LNP therapeutics, regulatory agencies require demonstration of pharmaceutical equivalence and bioequivalence. D-Lin-MC3-DMA-13C3 serves as the analytically essential internal standard for LC-MS/MS quantification of D-Lin-MC3-DMA in plasma, tissue homogenates, and formulation matrices, enabling correction for matrix effects and ensuring ICH M10-compliant accuracy (±15%) and precision (RSD ≤15%) [1]. The +3 Da mass shift provides baseline-resolved quantification without chromatographic separation bias, a capability that unlabeled lipid or structural analog internal standards cannot achieve .

QC and Impurity Profiling for MC3 Excipients

When evaluating novel ionizable lipids against the clinical benchmark D-Lin-MC3-DMA, accurate quantification of lipid accumulation in liver, spleen, and plasma is required to correlate exposure with efficacy and toxicity. D-Lin-MC3-DMA-13C3 enables absolute quantification of the MC3 lipid component, supporting studies that compare hepatic accumulation kinetics and clearance rates between MC3-based LNPs and alternative formulations containing ALC-0315, SM-102, or L319 [1]. This is particularly relevant given the established differences in hepatotoxicity profiles: MC3 LNPs exhibit 2-fold lower ALT elevation at 5 mg/kg compared to ALC-0315 LNPs, necessitating accurate lipid exposure quantification to interpret toxicity data .

LNP Biodistribution by Mass Spectrometry Imaging

During LNP manufacturing, the molar ratio of ionizable lipid to helper lipids (DSPC, cholesterol, PEG-lipid) critically determines particle stability, encapsulation efficiency, and in vivo performance. D-Lin-MC3-DMA-13C3 can be employed as an internal standard in HPLC-ELSD or LC-MS assays to quantify D-Lin-MC3-DMA content in final drug products, ensuring compliance with the established 50:10:38.5:1.5 molar ratio (MC3:DSPC:cholesterol:PEG) that defines the ONPATTRO formulation [1]. Given that MC3 LNPs maintain ~60% knockdown efficiency despite up to 13% purity variation in the starting lipid material, accurate quantification of the final formulated lipid content remains essential for lot-to-lot consistency .

Reverse Engineering of Generic siRNA-LNPs

Lipid degradation (e.g., hydrolysis of ester linkages, oxidation of unsaturated fatty acyl chains) can compromise LNP integrity during long-term storage. D-Lin-MC3-DMA-13C3 serves as a stable internal standard for monitoring chemical degradation of D-Lin-MC3-DMA over time, enabling precise quantification of the intact lipid component relative to degradation products. This application is supported by the observation that MC3 LNPs stored for 70 days at room temperature exhibit no detectable chemical changes in the lipid component, though physicochemical changes in particle size occur [1]. Accurate quantification using the ¹³C₃-labeled internal standard ensures that stability-indicating methods meet ICH Q2(R1) validation requirements.

Application
Selection Property
Validation Focus
Bioanalytical Method Validation Research
ISTD co-elution and matrix effect correction
Precision, accuracy, and LLOQ across biological matrices
Excipient QC and Impurity Profiling
Quantitative impurity tracking with stable isotope IS
Purity consistency and impurity profile across vendor lots
LNP Biodistribution by MS Imaging
Absolute quantitation in tissue sections
Spatial drug delivery and off-target accumulation analysis
Generic siRNA-LNP Composition Analysis
Precise lipid molar ratio determination
Pharmaceutical equivalence and bioequivalence study support

Technical Documentation Hub

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38 linked technical documents
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